molecular formula C9H9NO2 B3214423 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid CAS No. 114402-11-8

6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid

Cat. No.: B3214423
CAS No.: 114402-11-8
M. Wt: 163.17 g/mol
InChI Key: KDCDSNYNWQNPRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid (hereafter referred to as CPC-3-COOH) is a bicyclic heterocyclic compound characterized by a fused cyclopentane and pyridine ring system. This compound and its derivatives, such as 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (CAPD), are synthesized via cycloaddition reactions using 2,5-diarylcyclopentanones and acrylonitrile in the presence of sodium alkoxide catalysts . CPC-3-COOH derivatives exhibit notable corrosion inhibition properties, particularly in acidic media like sulfuric acid (H₂SO₄), where they protect carbon steel (CS) through mixed adsorption mechanisms (physical and chemical) . Electrochemical studies demonstrate inhibition efficiencies up to 97.7% at optimal concentrations (e.g., 1.0×10⁻³ M) . Theoretical studies, including density functional theory (DFT) and Monte Carlo (MC) simulations, reveal that their planar molecular structure and electron-donating substituents enhance adsorption on metal surfaces .

Properties

IUPAC Name

6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-9(12)7-4-6-2-1-3-8(6)10-5-7/h4-5H,1-3H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDCDSNYNWQNPRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114402-11-8
Record name 5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Scientific Research Applications

Synthetic Applications

6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid serves as a precursor for synthesizing more complex molecules. Various synthetic methods have been developed to produce this compound and its derivatives:

  • Multicomponent Condensation : This method involves the reaction of malononitrile, hydrogen sulfide, aldehydes, and other reagents to form derivatives of 6,7-dihydro-5H-cyclopenta[b]pyridine.
  • Cyclocondensation Reactions : Utilizing sodium alkoxide solutions as catalysts, researchers have synthesized 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives (CAPDs) through cyclocondensation reactions with high yields .

Biological Activities

Research has shown that this compound exhibits various pharmacological effects:

  • Antimicrobial Properties : The compound has been identified as a candidate for developing new antimicrobial agents due to its structural characteristics.
  • Neuroprotective Effects : Studies suggest potential neuroprotective properties that warrant further investigation into its mechanisms of action.

Corrosion Inhibition

Recent studies have highlighted the use of CAPD derivatives as effective inhibitors for carbon steel corrosion in acidic environments. The synthesized compounds demonstrated superior inhibition efficiency (up to 97.7%) in electrochemical tests .

Compound NameInhibition Efficiency (%)Medium Used
CAPD-197.7H2SO4
CAPD-295.4H2SO4
CAPD-393.8H2SO4

Interaction Studies

Interaction studies involving this compound focus on its binding affinities with various biological targets. Preliminary data indicate that certain derivatives may exhibit selective binding properties that could be explored for therapeutic applications.

Case Studies

Several case studies have documented the synthesis and application of this compound:

  • Synthesis of CAPD Derivatives : A study reported an efficient method for synthesizing multiple CAPD derivatives via cyclocondensation reactions, demonstrating high yields without extensive purification techniques .
  • Electrochemical Analysis : Another research paper evaluated the corrosion inhibition efficiency of synthesized CAPD derivatives using potentiodynamic polarization plots and electrochemical impedance spectroscopy (EIS), confirming their effectiveness in protecting steel alloys from corrosion .

Mechanism of Action

The mechanism by which 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

Structural and Functional Analogues

Chlorinated Derivatives

  • 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid hydrate : This derivative exhibits altered solubility and adsorption behavior due to the electron-withdrawing chlorine substituent. While it retains corrosion inhibition properties, its efficiency in H₂SO₄ (~85–90%) is slightly lower than CPC-3-COOH derivatives, likely due to reduced electron density at the pyridine ring .

Pyridine-Based Surfactants

  • Pyridinium bromide surfactants : These compounds inhibit corrosion via electrostatic interactions between the positively charged pyridinium head and the negatively charged metal surface. However, their efficiency in H₂SO₄ (~80–90%) is lower than CPC-3-COOH derivatives, as they lack the fused cyclopentane ring, which enhances planar adsorption .

Ionic Liquids

  • Task-specific ionic liquids (e.g., imidazolium derivatives) : These inhibitors achieve ~94% efficiency in HCl but show reduced performance in H₂SO₄ due to competitive adsorption between sulfate ions and inhibitor molecules. CPC-3-COOH derivatives outperform them in H₂SO₄ due to stronger chemisorption via the carboxylic acid group .
Performance Metrics
Compound Inhibition Efficiency (%) Medium Optimal Concentration (M) Adsorption Type
CPC-3-COOH (CAPD-1) 97.7 H₂SO₄ (1M) 1.0×10⁻³ Mixed (Langmuir isotherm)
Urea-based fluorosurfactants 95.0 HCl (1M) 1.0×10⁻³ Chemical (Temkin isotherm)
Imidazolium ionic liquids 94.0 HCl (0.5M) 5.0×10⁻⁴ Physical/chemical hybrid
Pyridinium bromide surfactants 88.0 H₂SO₄ (1M) 2.0×10⁻³ Physical (Freundlich)

Key Findings :

Efficiency : CPC-3-COOH derivatives exhibit superior inhibition in H₂SO₄ compared to analogues like ionic liquids or surfactants, which are more effective in HCl .

Adsorption Mechanism : The fused cyclopentane-pyridine ring in CPC-3-COOH allows planar adsorption on CS surfaces, maximizing surface coverage. This contrasts with bulkier inhibitors (e.g., urea-based surfactants), which exhibit steric hindrance .

Temperature Dependence : CPC-3-COOH derivatives maintain high efficiency (~95%) even at elevated temperatures (50°C), whereas ionic liquids degrade due to thermal instability .

Biological Activity

6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid is a bicyclic compound with the molecular formula C9H9NO2 and a molecular weight of approximately 163.17 g/mol. This compound has garnered attention in medicinal chemistry due to its unique structural features, which include both carboxylic acid and nitrogen functionalities. These properties suggest potential applications in various biological activities, including enzyme inhibition and receptor binding.

The compound is synthesized through several methods, including cyclocondensation reactions using sodium alkoxide solutions as catalysts. This method allows for the efficient production of derivatives that can exhibit enhanced biological activities. Notably, the synthesis of this compound can be achieved using manganese triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant at room temperature in aqueous conditions.

Biological Activities

Research indicates that this compound exhibits a variety of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, making them candidates for further exploration in treating infections.
  • Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes, including protein kinases and calcium channels. For instance, certain derivatives have been identified to inhibit FGFR1, which is significant in cancer therapy .
  • Corrosion Inhibition : Beyond its biological applications, this compound derivatives have been studied for their effectiveness as corrosion inhibitors for metals in acidic environments. The CAPD derivatives demonstrated superior inhibition efficiency of up to 97.7% in specific conditions .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in determining its biological activity. The presence of the carboxylic acid group enhances solubility and reactivity, while the bicyclic structure contributes to its binding affinity to biological targets.

Compound NameMolecular FormulaKey Features
2-Hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acidC9H9NO3Hydroxyl group enhances solubility
2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acidC9H8ClNO2Chlorine substitution may affect activity
3-Amino-6,7-dihydro-5H-cyclopenta[b]thieno-[3,2-e]pyridine-2-carboxylic acidC11H10N2O2SIntroduces sulfur into the structure

Case Studies

  • Inhibition of Protein Kinase FGFR1 : A study investigated the inhibitory effects of various derivatives on FGFR1 activity. Results indicated that certain modifications to the core structure significantly enhanced inhibitory potency .
  • Antimicrobial Efficacy : Another research project focused on synthesizing derivatives and testing them against common bacterial strains. The findings revealed that some compounds exhibited notable antimicrobial activity compared to standard antibiotics .

Q & A

Q. What are the common synthetic routes for 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid and its derivatives?

The compound and its derivatives are typically synthesized via cyclocondensation reactions. For example, 2-alkoxy derivatives are prepared using sodium alkoxide as both a base and catalyst, reacting 2,5-diarylidenecyclopentanone with propanedinitrile. Key intermediates include cyclopentanone derivatives substituted with aryl or heteroaryl groups (e.g., thiophene or pyridine), which are characterized by IR, NMR, and elemental analysis . A representative yield for CAPD-2 (a pyridine-substituted derivative) is 75%, with IR confirming the C≡N stretch at 2219 cm⁻¹ .

Q. How is structural characterization performed for this compound?

Standard techniques include:

  • 1H/13C NMR : Cyclopenta ring protons appear at δ 2.35–3.15 ppm, while aromatic protons range from δ 7.20–8.50 ppm. Substituents like methoxy groups show distinct singlets (e.g., δ 3.85 ppm for –OCH3) .
  • Elemental analysis : For C19H17NOS derivatives, calculated C: 74.23%, H: 5.57%, N: 4.56%; experimental results align closely (e.g., C: 74.43%) .
  • IR spectroscopy : Key peaks include C=O (1650–1700 cm⁻¹) and C≡N (~2220 cm⁻¹) .

Q. What safety protocols are recommended for handling this compound?

Critical measures include:

  • PPE : Gloves, lab coats, and eye protection.
  • Ventilation : Use fume hoods to avoid inhalation (H373 hazard) .
  • Emergency response : For skin contact, wash with water for 15 minutes (P302+P352 code); for ingestion, seek immediate medical aid (P301+P310) .

Advanced Research Questions

Q. How can regioselectivity challenges in multi-substituted derivatives be addressed?

Regioselectivity in aryl-substituted derivatives (e.g., 4-(thiophen-3-yl) variants) is controlled by optimizing solvent polarity and catalyst choice. For instance, DMF enhances reaction efficiency in palladium-catalyzed cross-couplings, while toluene is preferred for sterically hindered substrates. Computational modeling (DFT) aids in predicting favorable reaction pathways .

Q. What strategies resolve contradictions between spectroscopic and elemental analysis data?

Discrepancies (e.g., mismatched carbon percentages) are mitigated by:

  • Repetition : Confirming reproducibility under identical conditions.
  • Complementary techniques : High-resolution mass spectrometry (HRMS) validates molecular formulas, while X-ray crystallography resolves ambiguous stereochemistry .

Q. How are computational and experimental approaches integrated to study corrosion inhibition?

Derivatives like CAPD-2 (2-methoxy-4-pyridinyl) are evaluated as steel corrosion inhibitors via:

  • DFT calculations : Predicting adsorption energies and electronic properties (e.g., HOMO-LUMO gaps).
  • Electrochemical tests : Potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) validate inhibition efficiency (>90% at 10⁻³ M concentration) .

Q. What methodologies assess biological activity in medicinal chemistry research?

  • In vitro assays : Antimicrobial activity is tested via MIC (minimum inhibitory concentration) against bacterial strains; anticancer potential is screened using MTT assays on cell lines (e.g., MCF-7 breast cancer) .
  • In silico docking : Molecular docking with enzymes (e.g., EGFR kinase) identifies binding affinities and mechanistic insights .

Q. How do substituents influence physicochemical properties and applications?

  • Electron-donating groups (e.g., methoxy): Enhance solubility and corrosion inhibition by increasing electron density .
  • Heteroaryl substituents (e.g., thiophene): Improve antimicrobial activity due to enhanced π-π interactions with bacterial membranes .

Data Contradiction Analysis

Q. How should researchers address variability in synthetic yields across studies?

Yield discrepancies (e.g., 60–85% for CAPD derivatives) arise from:

  • Reagent purity : Impurities in propanedinitrile reduce cyclocondensation efficiency.
  • Catalyst aging : Sodium alkoxide solutions degrade over time, requiring fresh preparation .

Q. What causes conflicting biological activity reports for structurally similar derivatives?

Variations in substituent positioning (e.g., para vs. meta substitution on aryl groups) alter steric and electronic interactions with biological targets. For example, 4-chlorophenyl derivatives show higher antifungal activity than 4-methoxyphenyl analogs due to enhanced lipophilicity .

Methodological Recommendations

  • Synthetic optimization : Use anhydrous conditions and inert atmospheres (N2/Ar) to prevent oxidation of sensitive intermediates .
  • Data validation : Cross-reference NMR assignments with DEPT-135/HSQC experiments to confirm carbon hybridization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.